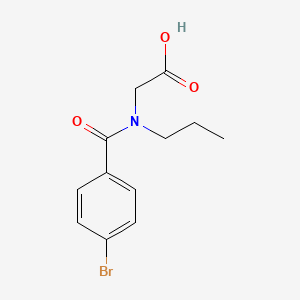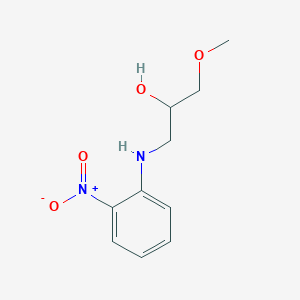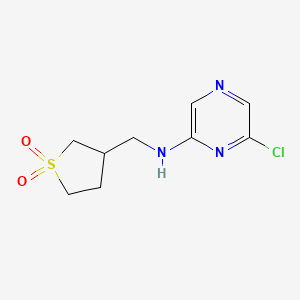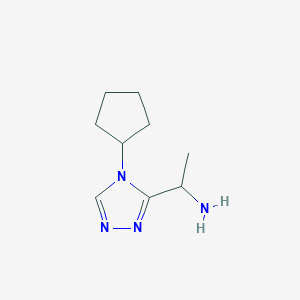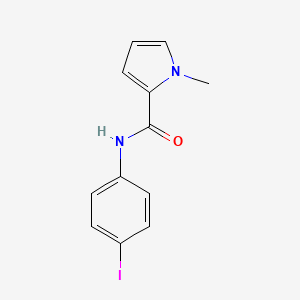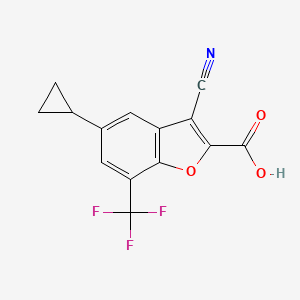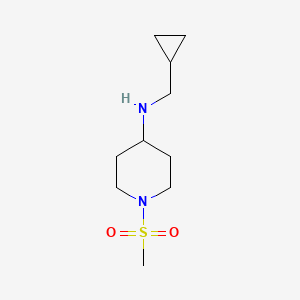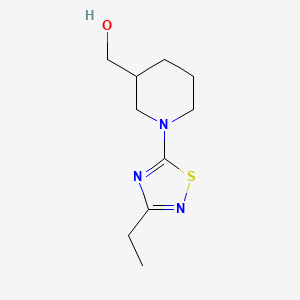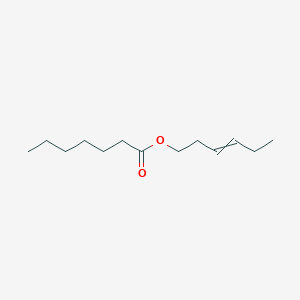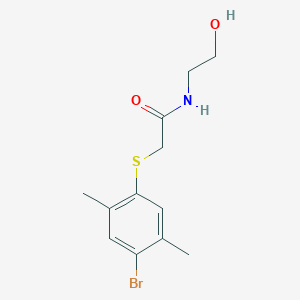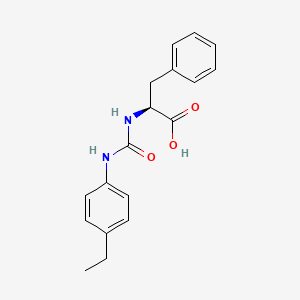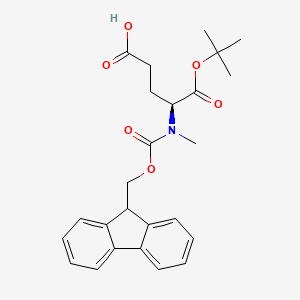
Fmoc-N-Me-Glu-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Fmoc-N-Me-Glu-OtBu is a derivative of glutamic acid, specifically N-α-Fmoc-N-α-methyl-L-glutamic acid γ-tert butyl ester. It is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is known for its stability and ability to introduce N-methyl amino acid residues into peptides, enhancing their biological stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-N-Me-Glu-OtBu involves several steps:
Protection of Glutamic Acid: The γ-carboxyl group of glutamic acid is protected using tert-butyl acetate under the catalysis of perchloric acid, resulting in the formation of Glu(OtBu).
N-Methylation: The α-amino group of the protected glutamic acid is methylated using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers for efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using 20% piperidine in dimethylformamide (DMF), and the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Condensation Reactions: The compound can undergo condensation reactions with various amines or alcohols to form branched esters, amides, lactams, and lactones.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF, TFA in DCM.
Condensation: Appropriate amines or alcohols, often in the presence of coupling agents like HATU or EDC.
Major Products:
Deprotection: N-methyl-glutamic acid derivatives.
Condensation: Branched esters, amides, lactams, and lactones containing the glutamyl unit.
Scientific Research Applications
Chemistry: Fmoc-N-Me-Glu-OtBu is extensively used in the synthesis of peptides, particularly those containing N-methyl amino acids, which exhibit enhanced biological stability .
Biology and Medicine: The compound is utilized in the development of peptide-based therapeutics, including novel dual agonists for glucagon-like peptide 1 (GLP-1) and glucagon receptors, which are being researched for the treatment of metabolic disorders .
Industry: In the pharmaceutical industry, this compound is employed in the synthesis of complex peptides and proteins, contributing to the development of new drugs and therapies .
Mechanism of Action
The primary mechanism of action of Fmoc-N-Me-Glu-OtBu involves its role as a building block in peptide synthesis. The Fmoc group protects the α-amino group during synthesis, preventing unwanted side reactions. The N-methylation enhances the biological stability of the resulting peptides by increasing resistance to enzymatic degradation . The tert-butyl ester protects the γ-carboxyl group, which can be selectively deprotected to allow further functionalization .
Comparison with Similar Compounds
Fmoc-Glu-OtBu: Similar to Fmoc-N-Me-Glu-OtBu but lacks the N-methylation, resulting in lower biological stability.
Fmoc-N-Me-Asp-OtBu: Another N-methylated amino acid derivative used in peptide synthesis, but with aspartic acid instead of glutamic acid.
Uniqueness: this compound is unique due to its combination of Fmoc protection, N-methylation, and tert-butyl ester protection, making it highly suitable for the synthesis of stable and functional peptides .
Properties
Molecular Formula |
C25H29NO6 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(4S)-4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)21(13-14-22(27)28)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,27,28)/t21-/m0/s1 |
InChI Key |
CQSYAKGKSSJEII-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14909728.png)
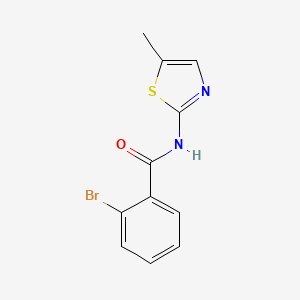
![(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B14909738.png)
